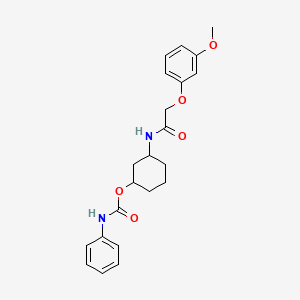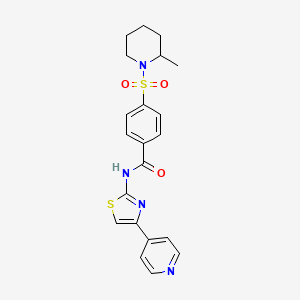
4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide, also known as MPSPB, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic molecule that has been synthesized via a multi-step process and has shown promising results in various research applications.
Mechanism of Action
The mechanism of action of 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in cancer growth, inflammation, and neurodegeneration. Specifically, 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide has been shown to inhibit the activity of certain kinases and phosphatases, which play a key role in these processes.
Biochemical and Physiological Effects:
4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide has been shown to have various biochemical and physiological effects, depending on the research application. In studies of its anticancer activity, 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and inhibit the formation of new blood vessels that supply nutrients to tumors. In studies of its anti-inflammatory activity, 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide has been shown to reduce the production of inflammatory cytokines and chemokines, as well as reduce the infiltration of immune cells into inflamed tissues. In studies of its neuroprotective activity, 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide has been shown to reduce oxidative stress and inflammation in the brain, as well as promote the survival of neurons.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide in lab experiments is its high potency and specificity. 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide has been shown to have a high affinity for its target enzymes and signaling pathways, which allows for precise modulation of these processes. Additionally, 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide has been shown to have low toxicity and good pharmacokinetic properties, which makes it a promising candidate for further development as a therapeutic agent. One of the main limitations of using 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide. One area of interest is the development of more efficient synthesis methods for 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide, which could improve its availability for research and potential therapeutic use. Another area of interest is the identification of new research applications for 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide, such as its potential use in the treatment of other diseases beyond cancer, inflammation, and neurodegeneration. Additionally, further research is needed to fully understand the mechanism of action of 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide and its potential side effects, which could inform its further development as a therapeutic agent.
Synthesis Methods
The synthesis of 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide involves a multi-step process that starts with the reaction of 4-(pyridin-4-yl)thiazol-2-amine with p-toluenesulfonyl chloride to form 4-(pyridin-4-yl)thiazol-2-yl-p-toluenesulfonamide. This intermediate is then reacted with 2-methylpiperidine to yield 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide. The final product is obtained after purification through column chromatography.
Scientific Research Applications
4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide has shown promising results in various scientific research applications. It has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide has been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in various animal models. 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from damage in various animal models of neurodegenerative diseases.
properties
IUPAC Name |
4-(2-methylpiperidin-1-yl)sulfonyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S2/c1-15-4-2-3-13-25(15)30(27,28)18-7-5-17(6-8-18)20(26)24-21-23-19(14-29-21)16-9-11-22-12-10-16/h5-12,14-15H,2-4,13H2,1H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEWMYMKHYZZED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2855257.png)
![N-[cyano(2,4-dimethoxyphenyl)methyl]-1H-indole-6-carboxamide](/img/structure/B2855259.png)
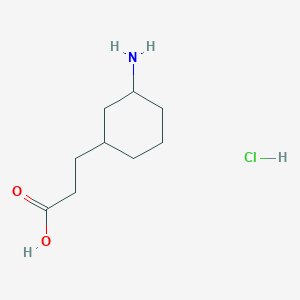
![3-Amino-4,6-dimethyl-7-oxo-6,7-dihydrothieno[2,3-d]pyridazine-2-carboxylic acid](/img/structure/B2855262.png)

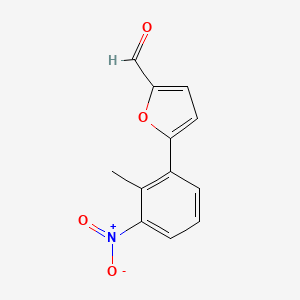
![3-Benzyl-2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2855270.png)
![N1-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2855271.png)

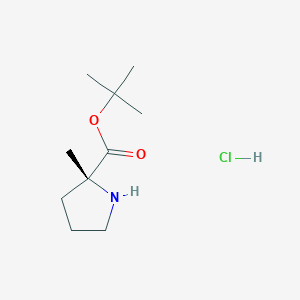
![1,6,7-trimethyl-3-propyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2855274.png)
![8-(2-methoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2855276.png)
